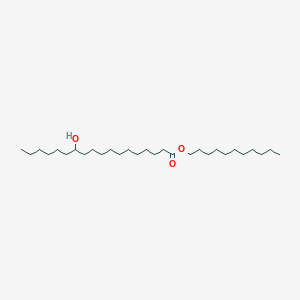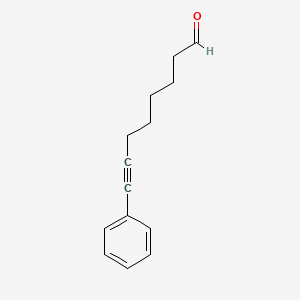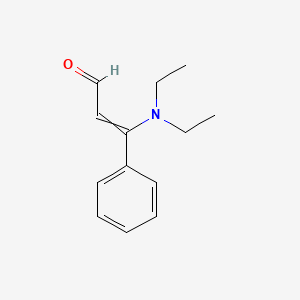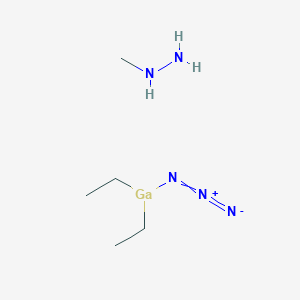![molecular formula C5H6F6OS2 B14222863 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol CAS No. 825628-55-5](/img/structure/B14222863.png)
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is a chemical compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol typically involves the introduction of trifluoromethylsulfanyl groups to a propanol derivative. One common method includes the reaction of a suitable propanol precursor with trifluoromethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted propanol derivatives .
Scientific Research Applications
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)diphenylamine: Known for its use in the synthesis of polyimides.
Bis(trifluoromethylsulfonyl)methane: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is unique due to the presence of two trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
825628-55-5 |
|---|---|
Molecular Formula |
C5H6F6OS2 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2,3-bis(trifluoromethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H6F6OS2/c6-4(7,8)13-2-3(1-12)14-5(9,10)11/h3,12H,1-2H2 |
InChI Key |
LPZVFPMSHCPSLI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSC(F)(F)F)SC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


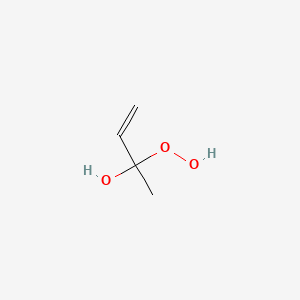
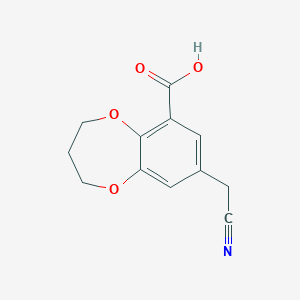
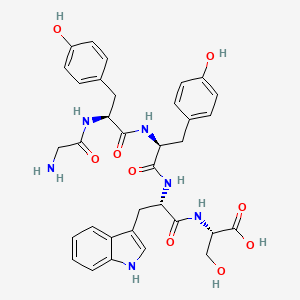
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

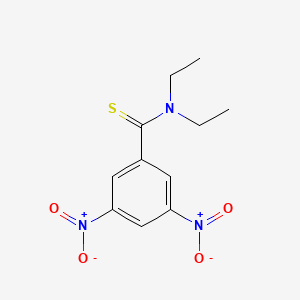
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
